Technical Whitepaper: 4-(1,3-Dioxolan-2-yl)benzoic Acid
Technical Whitepaper: 4-(1,3-Dioxolan-2-yl)benzoic Acid
This is an in-depth technical guide on 4-(1,3-Dioxolan-2-yl)benzoic acid , a critical bifunctional building block in organic synthesis and medicinal chemistry.
A Strategic Bifunctional Linker for Orthogonal Synthetic Pathways
Executive Summary
4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents and advanced materials. Its core utility lies in its orthogonal reactivity : it presents a stable, masked aldehyde (as a 1,3-dioxolane acetal) alongside a reactive carboxylic acid.
This dual functionality allows researchers to perform transformations on the acid moiety—such as amide couplings or esterifications—without compromising the aldehyde, which can be liberated later for reductive aminations or Wittig reactions. This guide details the physicochemical properties, synthesis, reactivity profile, and experimental protocols for this essential compound.
Chemical Identity & Structural Analysis
The molecule consists of a benzene ring substituted at the para positions with a carboxylic acid and a 1,3-dioxolane ring. The dioxolane acts as a cyclic acetal protecting group for the formyl (aldehyde) functionality.
| Attribute | Detail |
| IUPAC Name | 4-(1,3-Dioxolan-2-yl)benzoic acid |
| Common Synonyms | Terephthalaldehydic acid ethylene acetal; 4-Carboxybenzaldehyde ethylene acetal |
| CAS Number | 35849-02-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| SMILES | O=C(O)C1=CC=C(C2OCCO2)C=C1 |
| InChI Key | NTQFLFYOFQFWPM-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the equilibrium between the protected acetal and the active aldehyde, highlighting the orthogonal reactivity.
Caption: Orthogonal protection strategy allowing amide bond formation while the aldehyde remains masked.
Physicochemical Properties
Understanding the physical state and solubility is crucial for assay development and reaction planning.
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas. |
| Melting Point | 150–160 °C (Typical range) | Experimental values vary by purity/solvate form. |
| Solubility | DMSO, DMF, Methanol, Ethanol | High solubility in polar aprotic solvents. |
| Insolubility | Water, Hexanes, Diethyl Ether | Limited solubility in non-polar solvents. |
| pKa (Acid) | ~4.2 (Predicted) | Comparable to benzoic acid (4.20). |
| Stability | Base-stable; Acid-labile | Stable to NaOH, LiAlH₄, Pd/C hydrogenation. |
Synthesis & Production
The industrial standard for synthesizing 4-(1,3-Dioxolan-2-yl)benzoic acid involves the acid-catalyzed acetalization of 4-formylbenzoic acid (Terephthalaldehydic acid).
Synthetic Pathway[2][4][5][6][7]
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Starting Material: 4-Formylbenzoic acid.[1]
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Reagent: Ethylene glycol (1,2-ethanediol) in excess.
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Catalyst: p-Toluenesulfonic acid (PTSA) or Camphorsulfonic acid (CSA).
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Solvent: Toluene or Benzene (for azeotropic water removal).
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Apparatus: Dean-Stark trap.
Mechanism: The carbonyl oxygen is protonated, facilitating nucleophilic attack by the glycol. Water is eliminated to drive the equilibrium forward (Le Chatelier's principle).
Reactivity Profile & Applications
Drug Discovery: The "Trojan Horse" Linker
In medicinal chemistry, this molecule is used to introduce a benzoic acid moiety that can later be "activated" to an aldehyde.
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Amide Coupling: The carboxylic acid reacts with amines (using EDC/HOBt or HATU) to form stable amides. The dioxolane ring remains intact during this basic/neutral process.
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Reductive Amination: Post-coupling, the acetal is cleaved to the aldehyde, which is then reacted with a second amine and a reducing agent (e.g., NaBH(OAc)₃) to form a secondary amine linkage.
Materials Science: MOFs and COFs
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MOF Linker Precursor: Used to synthesize Metal-Organic Frameworks (MOFs) where aldehyde functionality is required for post-synthetic modification (PSM). The acetal prevents premature oligomerization during the solvothermal synthesis of the MOF lattice.
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Covalent Organic Frameworks (COFs): Serves as a defect-engineering agent or a capping unit in Schiff-base COF synthesis.
Experimental Protocols
Note: All procedures should be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic Acid
Objective: Protection of 4-formylbenzoic acid.
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Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
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Reagents: Add 4-formylbenzoic acid (15.0 g, 100 mmol), ethylene glycol (18.6 g, 300 mmol), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).
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Solvent: Add Toluene (250 mL).
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Reflux: Heat the mixture to reflux (bath temp ~130°C) with vigorous stirring. Monitor water collection in the trap.
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Completion: Continue reflux until water evolution ceases (~4–6 hours).
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Workup: Cool to room temperature. The product may precipitate.[2][3] If not, concentrate the toluene to ~50 mL.
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Purification: Wash the organic phase with saturated NaHCO₃ (careful, product is an acid—this will extract it). Correction: To purify the acid , wash the toluene layer with water to remove excess glycol/PTSA. If the product precipitates, filter and wash with cold toluene and water. Recrystallize from Ethanol/Water if necessary.
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Alternative: If the product is soluble in toluene, wash with water, dry over MgSO₄, and evaporate.
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Protocol B: General Amide Coupling (Dioxolane-Compatible)
Objective: Coupling with a primary amine (R-NH₂).
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Dissolution: Dissolve 4-(1,3-Dioxolan-2-yl)benzoic acid (1.0 eq) in DMF or DCM.
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Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at 0°C.
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Addition: Add the amine (R-NH₂, 1.0–1.2 eq).
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Reaction: Allow to warm to room temperature and stir for 2–12 hours.
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Validation: Monitor by TLC or LC-MS. The acetal is stable under these basic conditions.
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Workup: Dilute with EtOAc, wash with 5% NaHCO₃ (do NOT use acid washes like 1M HCl, as this will cleave the acetal), water, and brine.
Protocol C: Deprotection (Acetal Cleavage)
Objective: Restoration of the aldehyde.
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Solvent: Dissolve the acetal-containing intermediate in THF/Water (4:1).
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Acid: Add 1M HCl (approx. 5–10 eq relative to substrate) or a catalytic amount of PPTS (Pyridinium p-toluenesulfonate) for milder conditions.
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Time: Stir at Room Temperature for 1–4 hours.
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Monitoring: Aldehyde formation is easily visible by TLC (often a significant polarity shift) or ¹H NMR (appearance of -CHO peak at ~10.0 ppm).
Safety & Handling
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GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).
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Handling: Avoid dust formation. Use local exhaust ventilation.
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Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents and strong acids (to prevent premature deprotection).
-
First Aid:
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses.
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Skin Contact: Wash with plenty of soap and water.
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References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability/deprotection conditions).
-
ChemicalBook. (2023).[4] 4-(1,3-DIOXOLAN-2-YL)BENZOIC ACID Properties and Suppliers. Link
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PubChem. (2024). Compound Summary: 4-(1,3-dioxolan-2-yl)benzoic acid.[5][6][7][8] National Library of Medicine. Link
-
BenchChem. (2024). Synthesis and Applications of Benzoic Acid Derivatives. (General reference for Grignard and oxidation pathways). Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 4. preprints.org [preprints.org]
- 5. PubChemLite - 4-(1,3-dioxolan-2-yl)benzoic acid (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 6. spectrabase.com [spectrabase.com]
- 7. aceschem.com [aceschem.com]
- 8. 4-(1,3-DIOXOLAN-2-YL)BENZOIC ACID | 35849-02-6 [chemicalbook.com]
